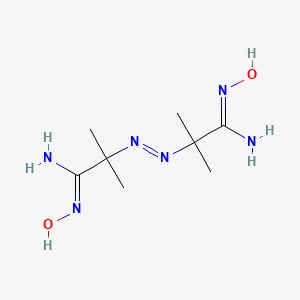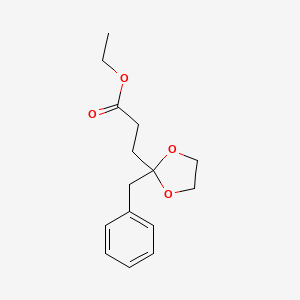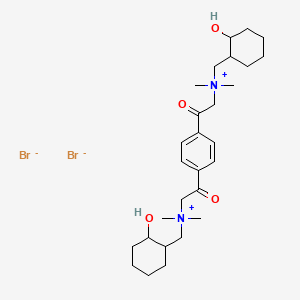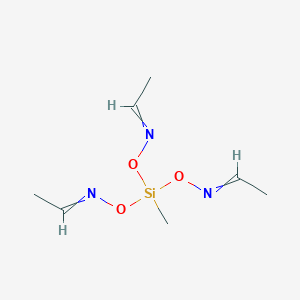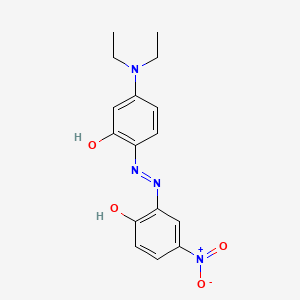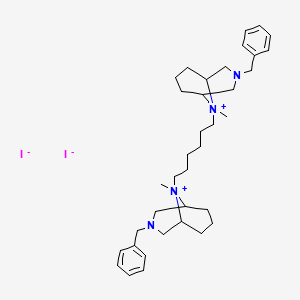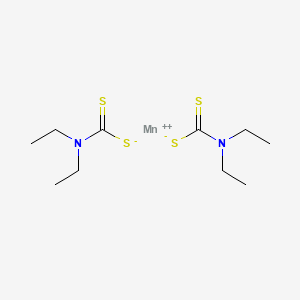
Bis(diethyldithiocarbamato-S,S')manganese
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(diethyldithiocarbamato-S,S’)manganese: is a coordination compound with the chemical formula C10H20MnN2S4 It is a manganese complex where the metal is coordinated by two diethyldithiocarbamate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(diethyldithiocarbamato-S,S’)manganese typically involves the reaction of manganese salts with diethyldithiocarbamate ligands. One common method is to react manganese(II) chloride with sodium diethyldithiocarbamate in an aqueous solution. The reaction is usually carried out under inert conditions to prevent oxidation of the manganese center .
Industrial Production Methods: Industrial production of bis(diethyldithiocarbamato-S,S’)manganese follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of glove bags or inert atmosphere chambers is common to handle the air-sensitive intermediates .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(diethyldithiocarbamato-S,S’)manganese undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state manganese complexes.
Reduction: It can also be reduced under specific conditions to yield lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the diethyldithiocarbamate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other dithiocarbamate ligands or phosphine ligands.
Major Products Formed:
Oxidation: Higher oxidation state manganese complexes.
Reduction: Lower oxidation state manganese species.
Substitution: New manganese complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(diethyldithiocarbamato-S,S’)manganese is used as a precursor in the synthesis of other manganese complexes. It is also studied for its magnetic properties and coordination chemistry .
Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for further research in this area .
Industry: In the industrial sector, bis(diethyldithiocarbamato-S,S’)manganese is used in the production of rubber and as a stabilizer in the manufacturing of polymers. Its role as a catalyst in various chemical reactions is also being explored .
Wirkmechanismus
The mechanism of action of bis(diethyldithiocarbamato-S,S’)manganese involves its ability to coordinate with various substrates through its manganese center. The compound can interact with biological molecules, potentially inhibiting or activating specific pathways. The manganese center can undergo redox reactions, which play a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- Bis(dimethyldithiocarbamato)manganese
- Tris(diethyldithiocarbamato)manganese
- Bis(diethyldithiocarbamato)iron
Uniqueness: Bis(diethyldithiocarbamato-S,S’)manganese is unique due to its specific coordination environment and the stability of its manganese center. Compared to similar compounds, it offers distinct magnetic properties and reactivity patterns, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
15685-17-3 |
|---|---|
Molekularformel |
C10H20MnN2S4 |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
N,N-diethylcarbamodithioate;manganese(2+) |
InChI |
InChI=1S/2C5H11NS2.Mn/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
InChI-Schlüssel |
SCDJWNPJRZRMGZ-UHFFFAOYSA-L |
Kanonische SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


